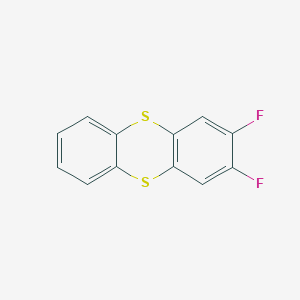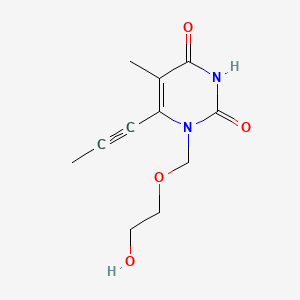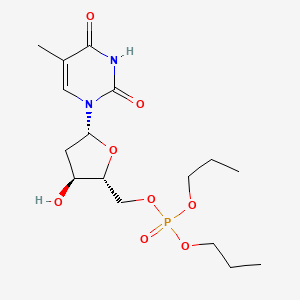
Thymidine-5'-dipropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-5’-dipropyl phosphate is an organic compound belonging to the class of pyrimidine nucleotides. It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two propyl groups attached to the phosphate moiety, which distinguishes it from other thymidine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-dipropyl phosphate typically involves the phosphorylation of thymidine. One common method includes the reaction of thymidine with propyl phosphate in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.
Industrial Production Methods: Industrial production of thymidine-5’-dipropyl phosphate may involve large-scale phosphorylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine-5’-dipropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine-5’-dipropyl phosphate oxide.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of thymidine-5’-dipropyl phosphate, such as thymidine-5’-dipropyl phosphate oxide and thymidine-5’-dipropyl alcohol .
Wissenschaftliche Forschungsanwendungen
Thymidine-5’-dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: Thymidine-5’-dipropyl phosphate is used in the production of diagnostic reagents and molecular biology kits
Wirkmechanismus
The mechanism of action of thymidine-5’-dipropyl phosphate involves its incorporation into DNA during replication. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of the propyl groups may influence the binding affinity and specificity of the compound for various enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Thymidine monophosphate: A nucleotide with a single phosphate group.
Thymidine diphosphate: A nucleotide with two phosphate groups.
Thymidine triphosphate: A nucleotide with three phosphate groups.
Comparison: Thymidine-5’-dipropyl phosphate is unique due to the presence of the propyl groups, which can affect its chemical properties and biological activity. Unlike thymidine monophosphate and thymidine diphosphate, the dipropyl derivative may exhibit different solubility and stability profiles. Additionally, the propyl groups can influence the compound’s interaction with enzymes and other biomolecules, potentially leading to distinct pharmacological effects .
Eigenschaften
CAS-Nummer |
130752-95-3 |
|---|---|
Molekularformel |
C16H27N2O8P |
Molekulargewicht |
406.37 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H27N2O8P/c1-4-6-23-27(22,24-7-5-2)25-10-13-12(19)8-14(26-13)18-9-11(3)15(20)17-16(18)21/h9,12-14,19H,4-8,10H2,1-3H3,(H,17,20,21)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
VMXXWGLQYFCPKN-BFHYXJOUSA-N |
Isomerische SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Kanonische SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




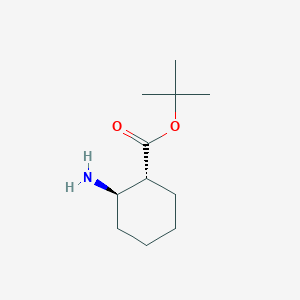
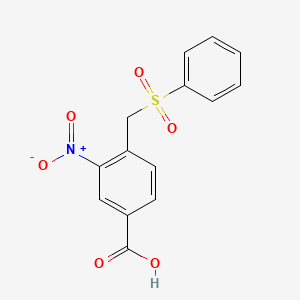
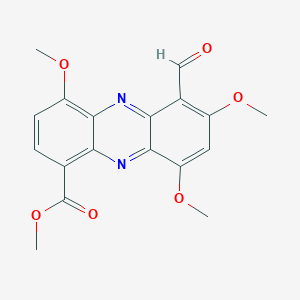
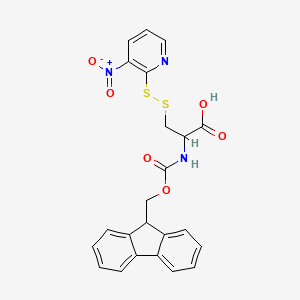

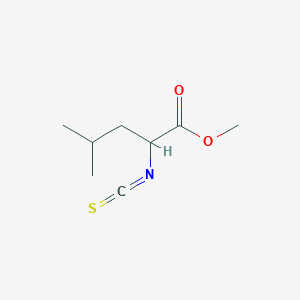
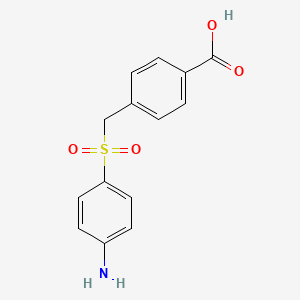
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)
